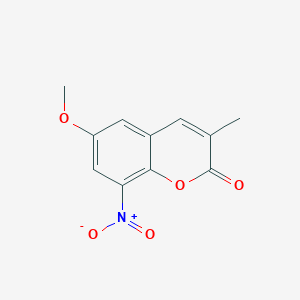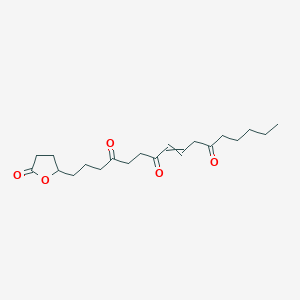
6-Methoxy-3-methyl-8-nitro-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-3-methyl-8-nitro-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in various scientific research fields
Métodos De Preparación
The synthesis of 6-Methoxy-3-methyl-8-nitro-2H-1-benzopyran-2-one typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methoxybenzaldehyde and nitroacetophenone.
Condensation Reaction: The initial step involves a condensation reaction between methoxybenzaldehyde and nitroacetophenone in the presence of a base, such as sodium hydroxide, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization under acidic conditions to form the benzopyran ring structure.
Methylation: The final step involves the methylation of the benzopyran ring to introduce the methoxy and methyl groups at the desired positions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as microwave-assisted synthesis or flow chemistry.
Análisis De Reacciones Químicas
6-Methoxy-3-methyl-8-nitro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or hydrogen gas can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Methoxy-3-methyl-8-nitro-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as photochromic dyes and optical sensors.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-3-methyl-8-nitro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups contribute to the compound’s stability and ability to penetrate biological membranes.
Comparación Con Compuestos Similares
6-Methoxy-3-methyl-8-nitro-2H-1-benzopyran-2-one can be compared with other similar compounds, such as:
6-Methoxy-2H-1-benzopyran-2-one: Lacks the nitro and methyl groups, resulting in different chemical and biological properties.
3-Methyl-2H-1-benzopyran-2-one: Lacks the methoxy and nitro groups, leading to variations in reactivity and applications.
8-Nitro-2H-1-benzopyran-2-one: Lacks the methoxy and methyl groups, affecting its stability and biological activity.
Propiedades
Número CAS |
62399-36-4 |
|---|---|
Fórmula molecular |
C11H9NO5 |
Peso molecular |
235.19 g/mol |
Nombre IUPAC |
6-methoxy-3-methyl-8-nitrochromen-2-one |
InChI |
InChI=1S/C11H9NO5/c1-6-3-7-4-8(16-2)5-9(12(14)15)10(7)17-11(6)13/h3-5H,1-2H3 |
Clave InChI |
IMUZGSRVISPEGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=CC(=C2OC1=O)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline](/img/structure/B14516886.png)
![3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide](/img/structure/B14516891.png)


![3,3'-Methylenebis[5-(bromomethyl)-1,2-oxazole]](/img/structure/B14516914.png)
![2-Nitro-N~1~,N'~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine](/img/structure/B14516921.png)
![4-[(6-Fluoropyridin-2-yl)oxy]aniline](/img/structure/B14516927.png)

![Ethyl 4,4-diethoxy-2-[(furan-2-yl)methylidene]-3-oxobutanoate](/img/structure/B14516929.png)

![N~1~-Benzyl-N~2~-[1-(4-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14516937.png)
